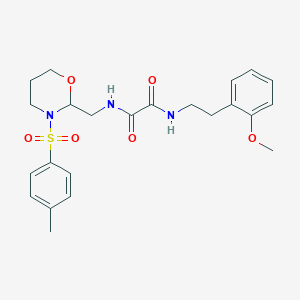

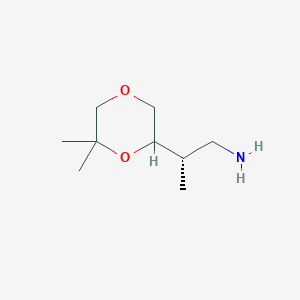

N1-(2-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as MTOX, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTOX is a member of the oxalamide family, which has been shown to have a range of biological activities, including anticancer, antifungal, and antibacterial properties. In

Applications De Recherche Scientifique

Novel Synthetic Approaches

- Synthesis of Di- and Mono-Oxalamides : A study by Mamedov et al. (2016) outlines a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which is operationally simple and high yielding. This methodology provides a new formula for both anthranilic acid derivatives and oxalamides Mamedov et al., 2016.

Photochemical Properties

- Photochromism of Bichromophoric Oxazines : Research by Deniz et al. (2009) involved synthesizing photochromic [1,3]oxazines and investigating their properties in solution and within rigid polymer matrices. These compounds differ in groups attached to the [1,3]oxazine ring, impacting their photochemical behavior Deniz et al., 2009.

Intramolecular Hydrogen Bonding

- Study of Oxamide Derivatives : Martínez-Martínez et al. (1998) conducted a structural investigation of various oxamides, including N1-(2-hydroxyphenyl)-N′-(2-methoxyphenyl)oxamide, focusing on their intramolecular hydrogen bonding. They established structures using NMR and X-ray diffraction Martínez-Martínez et al., 1998.

Chiral Chemistry and Stereochemistry

- Separation and Configuration of Chiralic N-alkoxyaziridines : Rudchenko et al. (1982) detailed the separation of chiral N-alkoxyaziridines and established their absolute configurations. This research is pivotal in the field of stereochemistry Rudchenko et al., 1982.

Pharmacology and Receptor Binding

- Receptor Interaction of NBOMe Derivatives : A study by Rickli et al. (2015) investigated the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) and their analogs. This research provides insights into the pharmacological properties of these compounds Rickli et al., 2015.

Electrophysiology and Sensor Applications

- Photoassisted Fenton Reaction : Pignatello and Sun (1995) discussed the decomposition of compounds like methyl parathion using a photoassisted Fenton reaction. This research is significant in the field of environmental chemistry and sensor technology Pignatello & Sun, 1995.

Propriétés

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O6S/c1-17-8-10-19(11-9-17)33(29,30)26-14-5-15-32-21(26)16-25-23(28)22(27)24-13-12-18-6-3-4-7-20(18)31-2/h3-4,6-11,21H,5,12-16H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDDXTQYQOKTIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2946726.png)

![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)

![[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2946734.png)

![3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2946736.png)

![4-butyl-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2946737.png)

![4-(4-fluorobenzyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2946739.png)

![5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2946741.png)

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2946744.png)

![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2946749.png)